molecular formula C17H18N2O2S B2738550 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2097908-61-5

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2738550
CAS No.: 2097908-61-5
M. Wt: 314.4
InChI Key: SXNSJDIAULZNTE-UHFFFAOYSA-N
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Description

N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic organic compound featuring a thiazole core substituted at the 4-position with a carboxamide group. This compound’s structural uniqueness lies in its hybrid architecture, combining a rigid thiazole ring with a flexible cyclohexenylhydroxyl substituent, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions .

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c20-15(18-12-17(21)9-5-2-6-10-17)14-11-22-16(19-14)13-7-3-1-4-8-13/h1,3-5,7-9,11,21H,2,6,10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNSJDIAULZNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Cyclohexene Derivative Preparation: The cyclohexene derivative can be prepared through the Birch reduction of anisole followed by acid hydrolysis.

    Coupling Reaction: The final step involves coupling the cyclohexene derivative with the thiazole ring using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexene ring can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like Br₂ (bromine) or HNO₃ (nitric acid).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
The compound has been investigated for its potential as an antiviral and anticancer agent. Its structure allows it to interact with specific biological targets, potentially inhibiting viral replication and cancer cell proliferation.

Case Study: Antiviral Activity

Research indicates that compounds similar to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide exhibit antiviral properties against viruses such as Influenza A. The mechanism involves interference with viral replication pathways, making it a candidate for further development in antiviral therapies .

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of thiazole compounds can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF7). The effectiveness of these compounds suggests that this compound may also possess similar anticancer properties .

Materials Science

Development of Novel Materials
The unique chemical structure of this compound positions it as a candidate for the development of materials with specific electronic or optical properties. Its thiazole and cyclohexene components can contribute to enhanced conductivity or photonic applications.

Application Example: Electronic Materials

Research has indicated that thiazole derivatives can be utilized in organic electronic devices due to their electron-donating properties. The incorporation of this compound could lead to advancements in organic photovoltaics or light-emitting diodes (LEDs) due to its potential to facilitate charge transport .

Biological Studies

Mechanism of Action Exploration
Understanding the interactions of this compound with biological targets is crucial for elucidating its therapeutic potential.

Biological Target Interaction

Studies suggest that this compound may interact with specific enzymes or proteins involved in disease processes, thereby providing insights into its mechanism of action. For instance, its interaction with viral enzymes could inhibit their function, leading to reduced viral loads in infected cells .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAntiviral PropertiesInhibits viral replication; potential against Influenza A
Anticancer ActivityEffective against cancer cell lines (e.g., MCF7)
Materials ScienceOrganic ElectronicsEnhances conductivity; potential use in LEDs and photovoltaics
Biological StudiesMechanism ExplorationInteracts with viral enzymes; may inhibit their activity

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by targeting viral enzymes or proteins . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Carboxamides

A key structural analog is N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS# 338749-93-2), which shares the thiazole-carboxamide backbone but differs in substituents. The chlorophenyl group at the thiazole 4-position and the morpholinoacetamide side chain contrast with the hydroxycyclohexenylmethyl group in the target compound. These differences likely alter pharmacological profiles:

  • Bioactivity: Morpholino groups are known to enhance pharmacokinetic properties (e.g., metabolic stability), whereas the hydroxycyclohexenyl group may confer hydrogen-bonding interactions with biological targets .
Property Target Compound N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
Core Structure 2-Phenyl-1,3-thiazole-4-carboxamide 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxamide
Substituent (1-Hydroxycyclohex-2-en-1-yl)methyl Morpholinoacetamide
Key Functional Groups Hydroxyl, cyclohexene Chlorophenyl, morpholine
Predicted Solubility Moderate (polar hydroxyl group) Low (chlorophenyl increases hydrophobicity)
Synthetic Complexity High (stereochemical control required) Moderate (morpholine is readily accessible)

Cyclohexenyl-Functionalized Compounds

The synthesis of N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide (EP 3 643 703 A1) involves cyclohexane carboxamide intermediates. While this compound lacks a thiazole ring, its cyclohexane carboxamide group shares synthetic parallels with the target compound’s hydroxycyclohexenylmethyl moiety. Both require careful stereochemical management during synthesis, often employing column chromatography (e.g., hexane/ethyl acetate gradients) and acid-base workups .

Thiazole-Dithiane Hybrids

Compounds such as N-[2-(2-(2-aminoethoxy)ethoxy)ethyl]-2-[3-(hydroxy(2-phenyl-1,3-dithian-2-yl)methyl)phenoxy]acetamide () incorporate dithiane-thiazole hybrids. The dithiane group introduces redox-active sulfur atoms, contrasting with the target compound’s hydroxyl group. Dithianes are prone to oxidative cleavage, whereas the hydroxycyclohexenyl group may offer greater stability under physiological conditions .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s hydroxycyclohexenylmethyl group necessitates precise regioselective synthesis, similar to the dithiane-thiazole hybrids in . Mercury(I) perchlorate-mediated reactions (used in dithiane systems) are avoided here, favoring milder conditions to preserve the hydroxyl group .
  • The hydroxyl group in the target compound could modulate target binding via polar interactions .

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound that has recently drawn attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structural characteristics, and biological evaluations, including case studies and research findings.

Chemical Structure and Properties

The compound features a unique combination of a thiazole ring , a cyclohexene ring , and a carboxamide group . These structural elements contribute to its diverse biological activities. The thiazole moiety is known for its role in various pharmacological applications, while the hydroxycyclohexene component may enhance interactions with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C17H18N2O2S
Molecular Weight 318.41 g/mol
CAS Number 2097908-61-5

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with the hydroxycyclohexene derivative and a phenyl-substituted thiazole carboxylic acid.
  • Reaction Conditions : The reaction is carried out under reflux conditions using solvents like methanol and catalysts such as methanesulfonic acid.
  • Purification : Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate the product.

Antiviral Properties

Research indicates that this compound exhibits potential antiviral activity, particularly against the Influenza A Virus H1N1. Its mechanism of action may involve interference with viral replication pathways and entry mechanisms into host cells. The presence of polyaromatic groups in its structure could facilitate π - π stacking interactions with viral RNA or DNA, enhancing its antiviral efficacy.

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study demonstrated that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against A549 lung cancer cells .

Antioxidant Activity

Additionally, antioxidant assays have been performed on related thiazole derivatives, revealing moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This suggests that N-[...]-thiazole derivatives may help mitigate oxidative stress in biological systems .

Case Study 1: Antiviral Evaluation

In a controlled study, N-[...]-thiazole derivatives were tested against H1N1 influenza virus. The results indicated a dose-dependent inhibition of viral replication, with significant reductions observed at concentrations above 10 µM. The study highlighted the importance of structural modifications in enhancing antiviral efficacy.

Case Study 2: Cytotoxicity Assessment

A recent investigation focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. Among the tested compounds, N-[...]-thiazole showed an IC50 of 15 µM against A549 cells after 72 hours of treatment. This positions it as a promising candidate for further development into anticancer therapeutics .

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